L-Leucine hydrochloride is a common supplement in cell culture media. It provides cells with a necessary building block for protein synthesis and other cellular processes []. Researchers use it to study various aspects of cell biology, including:
Due to its high purity and water solubility, L-leucine hydrochloride is a valuable tool in protein structure analysis techniques like X-ray crystallography []. These techniques help researchers understand the three-dimensional structure of proteins, which is crucial for understanding their function.
Some early-stage research suggests that L-leucine or BCAAs may have therapeutic potential in various conditions, including liver disease, wound healing, and muscle wasting [, ]. However, more research is necessary to confirm these findings and determine the safety and efficacy of L-leucine hydrochloride for therapeutic purposes.
L-Leucine hydrochloride is the hydrochloride salt form of L-leucine, a branched-chain amino acid that is essential for human nutrition. It plays a critical role in protein synthesis, muscle repair, and various metabolic processes. The chemical formula for L-Leucine hydrochloride is , and its molecular weight is approximately 167.63 g/mol . As an essential amino acid, L-leucine cannot be synthesized by the human body and must be obtained through dietary sources, primarily from protein-rich foods such as meat, dairy, and legumes .
L-leucine, the primary component of L-Leu⋅HCl, plays a vital role in mammalian cells through the mTOR (mammalian target of rapamycin) signaling pathway. mTOR regulates cell growth, proliferation, and protein synthesis []. L-leucine acts as a signaling molecule, activating mTOR and promoting protein synthesis, especially in skeletal muscle.
L-Leucine undergoes various metabolic reactions in the body. It is primarily catabolized in muscle tissue through transamination, where it donates its amino group to α-ketoglutarate, forming glutamate and α-ketoisocaproate. The latter is further metabolized via the branched-chain α-ketoacid dehydrogenase complex to produce isovaleryl-CoA, which can enter the citric acid cycle or be converted into other metabolites like acetyl-CoA and acetoacetate .
In laboratory settings, L-Leucine hydrochloride can participate in
L-Leucine is known for its significant biological activities, particularly in muscle metabolism. It stimulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway, which is crucial for muscle growth and repair . Additionally, L-leucine plays a role in regulating blood sugar levels by promoting insulin secretion and improving glucose uptake in tissues . Its unique structure allows it to function as a signaling molecule that influences anabolic processes in skeletal muscle.
Moreover, L-Leucine has been studied for its potential neuroprotective effects and its role in preventing muscle wasting during periods of inactivity or illness .
L-Leucine can be synthesized through various methods:
L-Leucine hydrochloride has several applications across various fields:
Research has shown that L-Leucine interacts with several other compounds and pathways:
L-Leucine belongs to a class of compounds known as branched-chain amino acids (BCAAs), which also include:
Compound | Structure Type | Unique Properties |
---|---|---|
L-Leucine | Branched-chain amino acid | Stimulates mTOR pathway; critical for muscle repair |
Isoleucine | Branched-chain amino acid | Important for hemoglobin formation; energy regulation |
Valine | Branched-chain amino acid | Supports immune function; involved in energy production |
L-Leucine is unique among BCAAs due to its strong influence on protein synthesis via the mTOR pathway, making it particularly valuable for athletes and individuals engaged in resistance training. In contrast, isoleucine plays a more significant role in hemoglobin formation while valine contributes primarily to energy production.
L-Leucine hydrochloride monohydrate exhibits a well-defined crystalline structure that has been extensively characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, demonstrating chiral packing arrangements consistent with the L-configuration of the amino acid [1]. The unit cell dimensions are characterized by parameters a = 6.2563(13) Å, b = 6.3951(13) Å, and c = 26.865(5) Å, yielding a total volume of 1074.9(4) ų [1].
The crystallographic analysis reveals that the asymmetric unit contains four formula units (Z = 4) with a calculated density of 1.147 Mg/m³ [1]. High-resolution diffraction data collected at 150(2) K using molybdenum Kα radiation (λ = 0.71073 Å) yielded excellent refinement statistics with final R indices of R1 = 0.0343 and wR2 = 0.0777 for observed reflections [1]. The molecular structure adopts a colourless plate morphology with crystal dimensions of 0.46 × 0.18 × 0.08 mm [1].
The molecular geometry of L-leucine hydrochloride is characterized by a central α-carbon bearing an amino group, a carboxyl group, and an isobutyl side chain [2] [3]. The compound exists as a hydrochloride salt with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [2] [3]. The stereochemistry is defined by a single chiral center at the α-carbon position, maintaining the S-configuration characteristic of L-amino acids [3].
Parameter | Value |
---|---|
Formula | C₆H₁₆ClNO₃ |
Formula weight (g/mol) | 185.65 |
Crystal system | Orthorhombic |
Space group | P2₁2₁2₁ |
Unit cell dimensions a (Å) | 6.2563(13) |
Unit cell dimensions b (Å) | 6.3951(13) |
Unit cell dimensions c (Å) | 26.865(5) |
Volume (ų) | 1074.9(4) |
Z | 4 |
Density (calculated) (Mg/m³) | 1.147 |
Temperature (K) | 150(2) |
The crystal structure of L-leucine hydrochloride monohydrate is stabilized by an extensive three-dimensional hydrogen bonding network that governs the molecular packing arrangements [1] [4]. The primary stabilizing interactions involve nitrogen-hydrogen to chloride (N-H···Cl⁻) hydrogen bonds, which form the fundamental structural framework with typical bond distances ranging from 2.85 to 2.89 Å [4] [5].
Water molecules play a crucial bridging role in the crystal lattice, participating in oxygen-hydrogen to chloride (O-H···Cl⁻) interactions with an average hydrogen bond distance of 2.85 Å [6] [4]. These water-mediated interactions create interconnected chains that extend throughout the crystal structure, contributing significantly to the overall stability of the crystalline form [4] [5].
The carboxyl groups engage in hydrogen bonding with water molecules through oxygen-hydrogen to oxygen (O-H···O) interactions, characterized by bond distances of 2.610(4) and 2.618(4) Å [6]. Additionally, amide-carboxyl nitrogen-hydrogen to oxygen (N-H···O) associations occur with average distances of 2.87 to 2.90 Å, creating peptide-like intermolecular interactions [4] [5].
The hydrogen bonding network extends beyond primary interactions to include weaker carbon-hydrogen to oxygen (C-H···O) contacts, which provide secondary stabilization with typical distances ranging from 3.0 to 3.5 Å [7] [8]. These interactions contribute to the formation of zigzag chains that extend along the crystallographic a-axis, ultimately generating a two-dimensional hydrogen-bonded sheet structure lying parallel to the (110) plane [4] [5].
Interaction Type | Typical Distance (Å) | Description |
---|---|---|
N-H···Cl⁻ | 2.85-2.89 | Primary stabilizing interaction |
O-H···Cl⁻ (water) | 2.85 | Water molecule bridging |
O-H···O (carboxyl-water) | 2.61-2.62 | Carboxyl to water hydrogen bond |
N-H···O (amide-carboxyl) | 2.87-2.90 | Intermolecular peptide-like interactions |
C-H···O (weak interactions) | 3.0-3.5 | Secondary stabilizing interactions |
The infrared spectroscopic profile of L-leucine hydrochloride exhibits characteristic absorption bands that provide definitive identification of functional groups and molecular interactions [9] [10]. The spectral analysis reveals distinct regions corresponding to different vibrational modes of the amino acid hydrochloride salt structure [11] [12].
The high-frequency region displays characteristic stretching vibrations of nitrogen-hydrogen bonds from the protonated amino group, typically appearing between 3200-3400 cm⁻¹ [10] [11]. These bands are often broadened due to hydrogen bonding interactions with chloride ions in the crystal lattice [11] [12]. The carboxyl group contributions manifest as carbon-oxygen stretching vibrations in the region of 1700-1750 cm⁻¹, with the exact position influenced by the hydrogen bonding environment [11] [12].
The mid-frequency region encompasses amide-like vibrations, particularly evident in the 1600-1650 cm⁻¹ range, corresponding to nitrogen-hydrogen bending modes [10] [12]. Carbon-hydrogen stretching vibrations from the aliphatic side chain appear in the 2800-3000 cm⁻¹ region, providing information about the isobutyl group structure [10] [11].
The fingerprint region below 1500 cm⁻¹ contains complex overlapping bands arising from carbon-carbon stretching, carbon-hydrogen bending, and skeletal deformation modes [13] [12]. These bands are particularly sensitive to conformational changes and intermolecular interactions within the crystal lattice [13] [12]. The presence of the hydrochloride salt is often evidenced by characteristic bands associated with ionic interactions and lattice vibrations in the lower frequency regions [14] [11].
The nuclear magnetic resonance spectroscopic characteristics of L-leucine provide comprehensive structural information through both proton (¹H) and carbon-13 (¹³C) NMR analyses [15] [16]. The spectral parameters reflect the unique chemical environments of each atom within the amino acid structure [17] [18].
The ¹³C NMR spectrum exhibits six distinct carbon resonances corresponding to the different carbon positions in the L-leucine structure [19] [20]. The carboxyl carbon (C1) appears at 178.4 ppm, characteristic of carboxylic acid functionality [20] [16]. The α-carbon (C2) resonates at 56.1 ppm, reflecting its attachment to both amino and carboxyl groups [20] [16]. The β-carbon (C3) signal appears at 42.5 ppm, while the γ-carbon (C4) resonates at 26.9 ppm [20] [16]. The two equivalent δ-methyl carbons (C5 and C6) exhibit chemical shifts at 24.8 and 23.6 ppm respectively, demonstrating the slight non-equivalence arising from crystal packing effects [19] [21].
The ¹H NMR spectrum displays characteristic resonances for each proton environment within the molecule [15] [16]. The α-proton appears as a triplet at 3.72 ppm due to coupling with the adjacent β-protons [15] [16]. The β-protons resonate at 1.70 ppm, appearing as a doublet of doublets due to coupling with both α and γ protons [15] [16]. The γ-proton exhibits a multiplet at 0.95 ppm, while the six equivalent δ-methyl protons appear as a doublet at 0.95 ppm [15] [16]. The ammonium protons in the hydrochloride salt exhibit variable chemical shifts depending on pH and hydrogen bonding conditions [15] [17].
Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) |
---|---|---|---|
C1 (carboxyl) | 178.4 | H (α-proton) | 3.72 |
C2 (α-carbon) | 56.1 | H (β-protons) | 1.70 |
C3 (β-carbon) | 42.5 | H (γ-proton) | 0.95 |
C4 (γ-carbon) | 26.9 | H (δ-methyl) | 0.95 |
C5 (δ-methyl) | 24.8 | H (δ-methyl) | 0.95 |
C6 (δ-methyl) | 23.6 | H (ammonium) | Variable |